

## (S)-Minzasolmin: A Comparative Analysis of a Discontinued Parkinson's Disease Candidate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | (S)-Minzasolmin |           |
| Cat. No.:            | B12382565       | Get Quote |

The clinical development of **(S)-Minzasolmin** (UCB0599), an investigator oral, small molecule inhibitor of alpha-synuclein misfolding, for the treatment of Parkinson's disease has been terminated. The pivotal Phase 2 ORCHESTRA study failed to meet its primary and secondary endpoints, demonstrating no significant difference in disease progression compared to placebo. This outcome has shifted focus towards alternative therapeutic strategies, including those targeting extracellular alpha-synuclein and dopaminergic pathways.

This guide provides a comprehensive comparison of **(S)-Minzasolmin** with two other investigational therapies for Parkinson's disease: prasinezumab, an antibody targeting extracellular alpha-synuclein aggregates, and glovadalen, a dopamine D1 receptor positive allosteric modulator. The analysis is based on available clinical trial data and is intended for researchers, scientists, and drug development professionals.

### **Comparative Clinical Trial Data**

The following tables summarize the key design and outcomes of the clinical trials for **(S)-Minzasolmin**, prasinezumab, and glovadalen.

Table 1: Clinical Trial Design and Patient Demographics



| Feature            | (S)-Minzasolmin<br>(ORCHESTRA -<br>NCT04658186) | Prasinezumab<br>(PADOVA -<br>NCT04777331)            | Glovadalen<br>(ATLANTIS -<br>NCT06055985)            |
|--------------------|-------------------------------------------------|------------------------------------------------------|------------------------------------------------------|
| Phase              | Phase 2a                                        | Phase 2b                                             | Phase 2a                                             |
| Number of Patients | 496                                             | 586                                                  | 207                                                  |
| Patient Population | Early-stage<br>Parkinson's Disease              | Early-stage<br>Parkinson's Disease                   | Advanced Parkinson's Disease with motor fluctuations |
| Treatment Duration | Up to 18 months                                 | Minimum of 18 months                                 | 10 weeks                                             |
| Dosage             | 180mg/day or<br>360mg/day                       | 1500 mg or 4500 mg<br>every 4 weeks (in<br>PASADENA) | Low-dose and high-<br>dose regimens                  |
| Administration     | Oral                                            | Intravenous                                          | Oral                                                 |

Table 2: Efficacy Outcomes



| Endpoint                   | (S)-Minzasolmin<br>(ORCHESTRA)                                                                                                    | Prasinezumab<br>(PADOVA)                                                     | Glovadalen<br>(ATLANTIS)                                                              |
|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Primary Endpoint           | Change from baseline in the Movement Disorder Society- Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I–III sum score | Time to confirmed motor progression                                          | Change from baseline in "OFF" time                                                    |
| Primary Endpoint<br>Result | Did not meet primary endpoint[1][2]                                                                                               | Did not meet primary<br>endpoint (HR=0.84,<br>p=0.0657)[3][4]                | Met primary endpoint<br>(statistically significant<br>reduction in "OFF"<br>hours)[5] |
| Secondary Endpoints        | Did not meet<br>secondary endpoints                                                                                               | Positive trends observed across multiple secondary and exploratory endpoints | Statistically significant improvement in Patient Global Impression of Change (PGI-C)  |

Table 3: Safety and Tolerability



| Adverse Events       | (S)-Minzasolmin<br>(ORCHESTRA)                                                                                                                | Prasinezumab<br>(PADOVA)                                  | Glovadalen<br>(ATLANTIS)                    |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|---------------------------------------------|
| Overall Profile      | Generally well- tolerated, with an incidence of treatment-emergent adverse events comparable to placebo. No new safety risks were identified. | Well-tolerated with no<br>new safety signals<br>observed. | Positive safety profile and well-tolerated. |
| Discontinuation Rate | Information not publicly available.                                                                                                           | Information not publicly available.                       | 7.2%                                        |

### **Experimental Protocols**

### (S)-Minzasolmin: ORCHESTRA Study (NCT04658186)

The ORCHESTRA study was a Phase 2a, randomized, double-blind, placebo-controlled trial that enrolled 496 individuals with early-stage Parkinson's disease. Participants were randomized to receive one of two doses of **(S)-Minzasolmin** (180mg/day or 360mg/day) or a placebo for up to 18 months. The primary objective was to assess the efficacy of **(S)-Minzasolmin** in slowing disease progression as measured by the change from baseline in the MDS-UPDRS Parts I–III sum score. Key inclusion criteria included a diagnosis of Parkinson's disease for less than two years and not yet requiring symptomatic therapy.

### Prasinezumab: PADOVA Study (NCT04777331)

The PADOVA study is a Phase 2b, randomized, double-blind, placebo-controlled trial that enrolled 586 participants with early-stage Parkinson's disease who were on stable symptomatic therapy. Patients were randomized to receive intravenous infusions of either prasinezumab or placebo every four weeks for a minimum of 18 months. The primary endpoint was the time to confirmed motor progression, defined as a clinically meaningful worsening of motor symptoms.

### Glovadalen: ATLANTIS Study (NCT06055985)



The ATLANTIS study is a Phase 2a, multicenter, double-blind, placebo-controlled, randomized, parallel-group trial that enrolled 207 patients with advanced Parkinson's disease experiencing significant daily motor fluctuations. Participants were randomized to receive either a low or high dose of oral glovadalen, or a placebo, as an adjunct to their standard of care for 10 weeks. The primary endpoint was the change from baseline in the average number of "OFF" hours per day, as recorded in patient diaries.

# Signaling Pathways and Experimental Workflows (S)-Minzasolmin: Inhibition of Intracellular Alpha-Synuclein Misfolding

**(S)-Minzasolmin** was designed to inhibit the initial misfolding and aggregation of intracellular alpha-synuclein, a key pathological hallmark of Parkinson's disease. By preventing the formation of toxic oligomers and larger aggregates within neurons, the drug aimed to slow down the neurodegenerative process.











Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Findings from minzasolmin proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson's research program | UCB [ucb.com]
- 2. UCB drops Parkinson's treatment after ORCHESTRA trial failed all endpoints Clinical Trials Arena [clinicaltrialsarena.com]
- 3. neurologylive.com [neurologylive.com]
- 4. A Phase 2b, multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of intravenous prasinezumab in early-stage Parkinson's disease (PADOVA): Rationale, design, and baseline data PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Drug With New Mechanism Promising for PD Fluctuations [medscape.com]
- To cite this document: BenchChem. [(S)-Minzasolmin: A Comparative Analysis of a
  Discontinued Parkinson's Disease Candidate]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b12382565#s-minzasolmin-clinical-trial-resultsand-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com